molecular formula C17H13FN4 B7148393 N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

Cat. No.: B7148393
M. Wt: 292.31 g/mol
InChI Key: RAXUGYSKVCSZIE-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline: is a synthetic organic compound that features a fluorophenyl group, a prop-2-ynyl chain, and a triazolyl group attached to an aniline base

Properties

IUPAC Name

N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4/c18-15-5-3-14(4-6-15)2-1-11-20-16-7-9-17(10-8-16)22-13-19-12-21-22/h3-10,12-13,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXUGYSKVCSZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCNC2=CC=C(C=C2)N3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylacetylene, which is then subjected to a coupling reaction with 4-(1,2,4-triazol-1-yl)aniline under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne group to an alkene or alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

  • N-[3-(4-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
  • N-[3-(4-bromophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
  • N-[3-(4-methylphenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline

Comparison: N-[3-(4-fluorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective in certain applications compared to its analogs with different substituents.

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